Dipropionato de imidocarb

Descripción general

Descripción

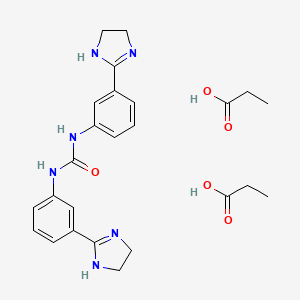

El dipropionato de imidocarb es un derivado de la urea utilizado principalmente en medicina veterinaria como agente antiprotozoario. Es efectivo en el tratamiento de infecciones causadas por Babesia y otros parásitos. El compuesto se describe químicamente como dipropionato de N,N’-bis[3-(4,5-dihidro-1H-imidazol-2-il)-fenil]urea y tiene un peso molecular de 496,6 .

Aplicaciones Científicas De Investigación

El dipropionato de imidocarb tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.

Biología: Se emplea en estudios que involucran infecciones protozoarias y su tratamiento.

Medicina: Se utiliza en medicina veterinaria para tratar infecciones causadas por Babesia y otros parásitos.

Industria: Se aplica en la producción de productos farmacéuticos veterinarios y otros productos relacionados

Mecanismo De Acción

El mecanismo de acción exacto del dipropionato de imidocarb no se comprende completamente. Se cree que actúa directamente sobre el parásito, provocando alteraciones en el número y tamaño de los núcleos y en la morfología del citoplasma. También puede interferir con la producción y utilización de poliaminas y prevenir la entrada de inositol al eritrocito que contiene al parásito .

Compuestos Similares:

Aceturato de Diminazina: Otro agente antiprotozoario utilizado en medicina veterinaria.

Atovaquona: Se utiliza en combinación con azitromicina para tratar infecciones protozoarias.

Buparvaquona: Otro agente antiprotozoario utilizado en combinación con azitromicina

Comparación: El this compound es único en su capacidad para causar cambios morfológicos directos en el parásito y su potencial para interferir con la producción de poliaminas y la entrada de inositol. En comparación con el aceturato de diminazina, el this compound ha demostrado eficacia en el tratamiento de la tripanosomosis sin recaídas. Puede tener menor eficacia en comparación con la atovaquona y la buparvaquona en el tratamiento de infecciones por piroplasmas similares a Babesia microti .

Análisis Bioquímico

Biochemical Properties

Imidocarb dipropionate acts directly on the parasite, causing alterations in the number and size of nuclei and changes in the morphology of the cytoplasm . The antiprotozoan activity of imidocarb dipropionate is derived from the carbanilide acting on the glycolysis of the parasite . This results in hypoglycemia in the host, as parasites like Babesia and trypanosomes depend upon host glucose for aerobic glycolysis . There is also a selective blocking effect on the replication of the quinetoplastic DNA of the parasite .

Cellular Effects

Imidocarb dipropionate has a direct impact on the parasite, causing alterations in the number and size of nuclei and changes in the morphology of the cytoplasm . This leads to the death of the parasite and the subsequent clearance of the infection .

Molecular Mechanism

It appears to act directly on the parasite, causing alterations in the number and size of nuclei and changes in the morphology of the cytoplasm . The antiprotozoal activity is derived from the carbanilide acting on the glycolysis of the parasite .

Temporal Effects in Laboratory Settings

Pharmacokinetic studies have shown that imidocarb dipropionate has a long duration of activity, a result of it binding to plasma and tissue protein . It is slowly excreted, with less than half the dose excreted by 10 days post-dosing . The main route of excretion is via the urine .

Dosage Effects in Animal Models

In veterinary medicine, imidocarb dipropionate is administered by subcutaneous or intramuscular injection to horses and cattle . The dosage varies depending on the species and the severity of the infection . Overdose can lead to cholinergic signs, and death can occur at doses of 5x the recommended therapeutic dose or greater .

Metabolic Pathways

It is known that the compound is poorly absorbed when administered orally . Most of the administered radioactivity is excreted in feces, with smaller amounts in the urine . The major component of both urine and feces is unmetabolized imidocarb .

Transport and Distribution

Imidocarb dipropionate binds to plasma proteins, and detectable amounts are found in all major tissues up to four weeks after intramuscular injection . Studies have shown that kidney and liver are the target organs, with the compound having the greatest affinity for the kidney in rats and the liver in dogs .

Subcellular Localization

Given its mode of action, it is likely that the compound interacts directly with the parasite within the host’s red blood cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de imidocarb implica varios pasos:

Mezcla de ácido nitrobenzoico con cloruro de tionilo: para obtener cloruro de nitrobenzoilo a través de una reacción de reflujo.

Añadir cloruro de nitrobenzoilo a acetonitrilo: y luego añadir heteropoliácido P-Mo-V y etilendiamina para obtener 2-(3-nitrofenil)imidazolina a través de otra reacción de reflujo.

Añadir 2-(3-nitrofenil)imidazolina a un solvente: con carbono de paladio para obtener clorhidrato de 2-(3-nitrofenil)imidazolina a través de una reacción de hidrogenación reductora.

Reaccionar clorhidrato de 2-(3-nitrofenil)imidazolina con N-dimetilformamida y urea: para obtener imidocarb.

Métodos de producción industrial: La producción industrial de dipropionato de imidocarb implica:

Mezcla de imidocarb con agua purificada: y calentamiento de la suspensión a 30-40°C.

Añadir ácido propiónico gota a gota: y agitar para reaccionar la mezcla.

Esterilizar y filtrar el medicamento líquido inicial: para obtener un líquido estéril.

Secado por pulverización del líquido estéril: en un entorno estéril para obtener ingredientes farmacéuticos activos estériles.

Análisis De Reacciones Químicas

Tipos de reacciones: El dipropionato de imidocarb se somete a diversas reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes:

Oxidación: A menudo utiliza reactivos como permanganato de potasio o peróxido de hidrógeno.

Reducción: Comúnmente utiliza reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Frecuentemente involucra reactivos como halógenos o nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de imidocarb con grupos funcionales adicionales que contienen oxígeno .

Comparación Con Compuestos Similares

Diminazene aceturate: Another antiprotozoal agent used in veterinary medicine.

Atovaquone: Used in combination with azithromycin for treating protozoal infections.

Buparvaquone: Another antiprotozoal agent used in combination with azithromycin

Comparison: Imidocarb dipropionate is unique in its ability to cause direct morphological changes in the parasite and its potential to interfere with polyamine production and inositol entry. Compared to diminazene aceturate, imidocarb dipropionate has shown efficacy in treating trypanosomosis without relapse. it may have lower efficacy compared to atovaquone and buparvaquone in treating Babesia microti-like piroplasm infections .

Propiedades

IUPAC Name |

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O.2C3H6O2/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;2*1-2-3(4)5/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGQXWSHYUHHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O.CCC(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046604 | |

| Record name | Imidocarb dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-06-6 | |

| Record name | Imidocarb dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidocarb dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea) dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDOCARB DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSM1M03SHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.